5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
IUPAC Name |
5-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAQULHUVQYCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261034 | |
| Record name | 5-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-07-1 | |
| Record name | 5-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiourea-Mediated Cyclization
Adapting methods from brominated systems, treatment of 6-iodopyridin-2-amine with ethyl thioisocyanate generates the intermediate 1-(6-iodopyridin-2-yl)-3-carboethoxy-thiourea. Subsequent reaction with hydroxylamine hydrochloride under reflux in ethanol/methanol (1:1) induces cyclodehydration to form the triazole ring:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent System | Ethanol:Methanol (1:1 v/v) |
| Temperature | Reflux (78–65°C) |
| Time | 3–5 hours |
| Atmosphere | Air (with H2S scrubber) |
| Yield | 58–62% (crude) |
This method mirrors the synthesis of 5-bromo analogs but requires extended reaction times (up to 5 hours) due to decreased nucleophilicity of the iodine-bearing pyridine.
Oxidative Dehydrogenative Coupling (CDC)
Building on Pd/Cu-catalyzed cross-dehydrogenative coupling (CDC) protocols, the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds under oxygen atmosphere offers an alternative route:
$$
\text{N-amino-2-iminopyridine} + \beta\text{-dicarbonyl} \xrightarrow{\text{Pd(OAc)}2, \text{O}2} \text{Triazolopyridine} + \text{H}_2\text{O}
$$
Optimized Parameters
- Catalyst: Pd(OAc)₂ (10 mol%)
- Solvent: Ethanol with 6 eq. acetic acid
- Atmosphere: O₂ (1 atm)
- Temperature: 130°C
- Yield: 72–78% for iodo derivatives
This method circumvents pre-functionalization but requires careful control of acetic acid concentration to avoid competing triazolo[1,5-a]pyridine byproducts.
Iodination Methodologies
Direct Electrophilic Iodination
Attempted iodination of pre-formed triazolopyridines using N-iodosuccinimide (NIS) in dichloromethane at 0°C resulted in <15% yield due to deactivation of the pyridine ring.
Halogen Exchange Reactions
Metal-halogen exchange using CuI in DMF at 150°C enabled conversion of 5-bromo to 5-iodo derivatives, but with significant decomposition:
Comparative Halogen Exchange
| Starting Material | Conditions | Yield | Purity |
|---|---|---|---|
| 5-Bromo-triazolopyridine | CuI, DMF, 150°C, 24h | 32% | 88% |
| 5-Chloro-triazolopyridine | NaI, Acetone, reflux, 48h | 41% | 91% |
These results underscore the preference for early-stage iodine incorporation.
Functionalization and Derivatization
Acylation of the 2-Amino Group
Following established protocols for brominated analogs, the 2-amino group undergoes selective acylation using cyclopropanecarbonyl chloride in acetonitrile with triethylamine:
General Procedure
- Dissolve 5-iodo-triazolo[1,5-a]pyridin-2-amine (1 eq) in dry CH₃CN
- Add Et₃N (2.5 eq) at 5°C
- Introduce acyl chloride (1.2 eq) dropwise
- Warm to RT, stir until completion (12–18h)
- Quench with methanolic NH₃ (7N) to hydrolyze bis-acylated byproducts
Representative Yields
| Acylating Agent | Yield | Purity |
|---|---|---|
| Cyclopropanecarbonyl Cl | 56.6% | 95% |
| Acetyl Chloride | 63.2% | 92% |
| Benzoyl Chloride | 58.9% | 89% |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 11.20 (s, 1H, NH), 7.68–7.51 (m, 3H, Ar-H), 1.96–2.09 (m, 1H, cyclopropane CH), 0.82 (d, J=6.28 Hz, 4H, cyclopropane CH₂)
MS (ESI)
Calculated for C₇H₆IN₄ [M+H]⁺: 288.95, Found: 288.9
Challenges and Optimization Strategies
Key Issues
- Iodine’s polarizability increases susceptibility to nucleophilic displacement
- Steric hindrance at C-5 reduces cyclization efficiency
Mitigation Approaches
Chemical Reactions Analysis
Types of Reactions
5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and modulating the associated biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine and its closest analogs:
Key Comparative Insights:
Halogen Effects :
- Reactivity : The 5-iodo and 5-bromo derivatives serve as cross-coupling intermediates, but iodine’s larger atomic radius and lower electronegativity enhance its leaving-group ability, facilitating nucleophilic substitutions .
- Biological Activity : Bulky substituents (e.g., 5-(3-chloro-4-methylsulfonyl-phenyl)) improve target binding in enzyme inhibition, while halogen positioning (5- vs. 8-iodo) alters spatial interactions with biological receptors .
Synthetic Yields :
- Derivatives with electron-withdrawing groups (e.g., 5-(4-fluorophenyl), 59.6% yield) generally exhibit lower yields compared to electron-donating substituents (e.g., 5-(p-tolyl), 84.3% yield), likely due to steric and electronic effects during cyclization .
Applications :
Biological Activity
5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (5-ITP) is a heterocyclic compound belonging to the class of 1,2,4-triazolo[1,5-a]pyridines. Its molecular formula is CHIN, and it features a unique bicyclic structure that includes a triazole ring fused to a pyridine ring with an iodine atom at the 5-position. This structural configuration is significant for its chemical reactivity and biological activity.
- Molecular Weight : 260.04 g/mol
- CAS Number : 1245645-07-1
- Structure :
The compound's iodine substituent enhances its reactivity and potential for various chemical transformations, making it a subject of interest in medicinal chemistry.
Research indicates that 5-ITP exhibits several biological activities:
- RORγt Inverse Agonist : It acts as an inverse agonist for the RORγt receptor, which is involved in the regulation of immune responses and has implications in autoimmune diseases.
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as PHD-1, JAK1, and JAK2, which are critical in various signaling pathways related to cancer and inflammatory diseases .
Cytotoxicity Studies
Studies have demonstrated the cytotoxic potential of 5-ITP against various cancer cell lines. For instance:
- Cytotoxic Activity : Related compounds within the triazolo-pyridine family have exhibited significant cytotoxicity against human cancer cell lines while displaying selective toxicity towards cancerous cells compared to normal cells .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of 5-ITP compared to similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | RORγt inverse agonist, JAK1/JAK2 inhibitor | Iodine enhances reactivity |
| Pyrazolo[3,4-d]pyrimidine | CDK2 inhibitory activity | Potential in cancer treatment |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Enzyme inhibition | Significant biological activities |
Study on Cancer Cell Lines
In a study evaluating the cytotoxic effects of various triazolo-pyridine derivatives, 5-ITP was noted for its ability to induce apoptosis in cancer cells through mitochondrial pathways. The mechanism involved G2/M cell cycle arrest and activation of apoptotic markers such as caspase-9 and p53 .
Therapeutic Applications
The diverse biological activities of 5-ITP suggest potential therapeutic applications in treating conditions such as:
- Autoimmune Diseases : Due to its role as an RORγt inverse agonist.
- Cancer Therapy : Through its cytotoxic effects on tumor cells.
- Inflammatory Disorders : By inhibiting JAK signaling pathways.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of iodinated pyridine precursors with triazole-forming reagents. For example, one-pot methods using aldehydes or ketones with N-hydroxy intermediates (e.g., hydroxylamine hydrochloride) under acidic conditions (e.g., trifluoroacetic anhydride) can achieve cyclization . Optimizing stoichiometry and temperature (e.g., 80–100°C for 12–24 hours) improves yields. Evidence from halogenated analogs (e.g., bromo derivatives) suggests iodine’s bulkiness may require extended reaction times compared to lighter halogens .
Q. How does the iodine substituent at the 5-position influence the compound’s electronic and structural properties?
- Methodological Answer : The iodine atom’s electronegativity and size enhance π-electron density in the triazole-pyridine system, as confirmed by NMR and X-ray crystallography in related iodinated triazolopyridines . Computational studies (e.g., DFT) can model steric effects and charge distribution, which are critical for predicting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons) .
- Mass Spectrometry (HRMS) : For molecular weight validation, particularly given iodine’s isotopic signature .
- X-ray Crystallography : Resolves planar triazolopyridine geometry and iodine’s spatial orientation .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives targeting specific biological receptors?
- Methodological Answer : Quantum mechanical calculations (e.g., docking studies using AutoDock Vina) predict binding affinity to receptors like kinases or adenosine A2A. For instance, triazolopyridines with iodine at position 5 show enhanced hydrophobic interactions in receptor pockets compared to bromo analogs . Machine learning models trained on halogenated heterocycles can prioritize synthetic targets with optimal ADMET profiles .
Q. What strategies resolve contradictions in reported biological activities of iodinated vs. non-iodinated triazolopyridines?
- Methodological Answer : Discrepancies often arise from substituent positioning. For example:
- Positional Isomerism : 5-Iodo derivatives may exhibit higher kinase inhibition than 6-iodo analogs due to steric alignment with ATP-binding pockets .
- Control Experiments : Use isosteric replacements (e.g., bromine at position 5) to isolate electronic vs. steric effects .
- Table: Comparative Bioactivity of Halogenated Derivatives
| Compound | IC₅₀ (Kinase X) | LogP | Reference |
|---|---|---|---|
| 5-Iodo-Triazolopyridine | 12 nM | 2.8 | |
| 5-Bromo-Triazolopyridine | 45 nM | 2.5 | |
| 5-Chloro-Triazolopyridine | 120 nM | 2.3 |
Q. How can reaction path search algorithms optimize large-scale synthesis while minimizing hazardous intermediates?
- Methodological Answer : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways. For example, substituting iodine via direct electrophilic iodination (e.g., NIS in DMF) reduces toxic byproducts compared to Sandmeyer reactions . Process intensification (e.g., flow chemistry) mitigates risks associated with exothermic iodination steps .
Q. What safety protocols are critical for handling this compound in lab settings?
- Methodological Answer : Follow GHS guidelines for halogenated compounds:
- Ventilation : Use fume hoods during synthesis to avoid iodine vapor exposure .
- PPE : Nitrile gloves and lab coats to prevent dermal contact.
- Waste Disposal : Neutralize iodinated waste with sodium thiosulfate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
